![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea” is a derivative of thiourea . Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . They are synthesized by the reaction of various anilines with CS2 .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The yield of 1,3-Bis(4-nitrophenyl)thiourea was 80%, and its melting point was between 188–193°C .Molecular Structure Analysis
The molecular formula of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is C10H8N4O2S2. The molecular weight is 280.3 g/mol. The structure of thiourea derivatives was characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Chemical Reactions Analysis
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .Scientific Research Applications
Antibacterial Properties
Thiourea derivatives, including “[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea”, have been found to possess antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.
Antioxidant Properties
These compounds have also been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Applications
Thiourea derivatives have been studied for their potential anticancer properties . This research could lead to the development of new treatments for various types of cancer.
Anti-inflammatory Applications
The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer Applications
Research has indicated that thiourea derivatives may have applications in the treatment of Alzheimer’s disease . This is a promising area of research given the increasing prevalence of this disease.
Antituberculosis Properties
Thiourea derivatives have been found to have antituberculosis properties . This could lead to the development of new treatments for tuberculosis.
Antimalarial Properties
The antimalarial properties of thiourea derivatives make them a potential resource in the fight against malaria .
Applications in Organic Synthesis
Thiourea and its derivatives are used as intermediates in several organic synthetic reactions . They have a wide diversity and multiple applications in almost every branch of chemistry .
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets through various mechanisms, often involving hydrogen bonding . The formation of the main compounds and anion complexes is mediated by hydrogen bonding, leading to signal changes in the nitrophenyl thiourea-modified PEI spectrum .
Biochemical Pathways
It is known that thiourea derivatives can inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), which are involved in various biochemical pathways .
Pharmacokinetics
A study on a similar thiourea derivative, n-phenyl-n′-(3,5-dimethylpyrazole-4-yl)thiourea, showed that the compound was detectable in the blood at all times with small quantities of metabolites . This suggests that [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea may have similar ADME properties.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Action Environment
A study on a thiourea-based colorimetric sensor incorporating polyethyleneimine (pei) and chromophoric nitrophenyl groups showed that the sensor’s interactions and colorimetric recognition capabilities with different anions were investigated via visual observation and uv/vis spectroscopy . This suggests that environmental factors such as pH and temperature could potentially influence the action of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea.
Safety and Hazards
properties
IUPAC Name |
[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQCFNZJODDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930722 |
Source


|
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |
CAS RN |
14015-63-5 |
Source


|
| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




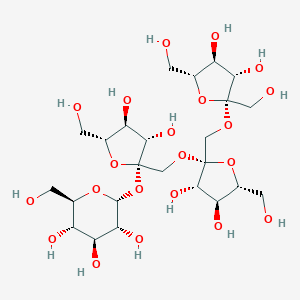

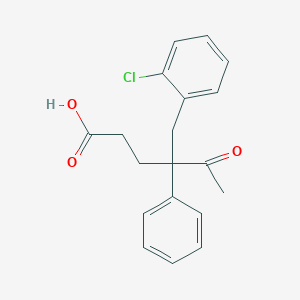
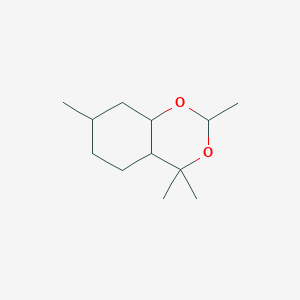
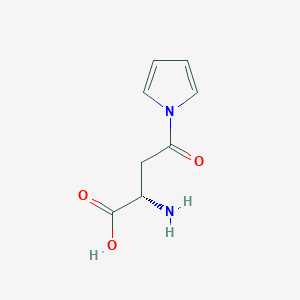
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
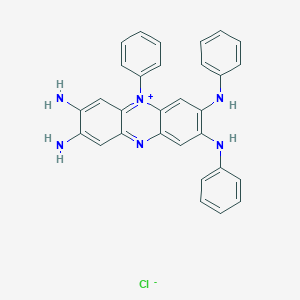

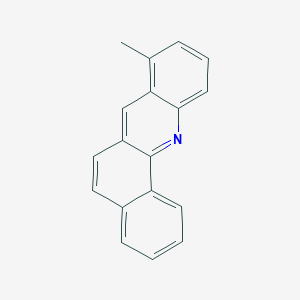

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)